4-{[N-(4,6-dimethylpyrimidin-2-yl)-beta-alanyl]amino}benzamide
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Overview
Description
4-{[N-(4,6-dimethylpyrimidin-2-yl)-beta-alanyl]amino}benzamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core linked to a pyrimidine ring through an alanyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[N-(4,6-dimethylpyrimidin-2-yl)-beta-alanyl]amino}benzamide typically involves a multi-step process. One common method starts with the preparation of the 4,6-dimethylpyrimidine-2-amine, which is then reacted with beta-alanine under specific conditions to form the intermediate. This intermediate is subsequently coupled with 4-aminobenzamide to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable techniques such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
4-{[N-(4,6-dimethylpyrimidin-2-yl)-beta-alanyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically conducted under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can lead to the formation of substituted pyrimidine derivatives .
Scientific Research Applications
4-{[N-(4,6-dimethylpyrimidin-2-yl)-beta-alanyl]amino}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-{[N-(4,6-dimethylpyrimidin-2-yl)-beta-alanyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethylpyrimidin-2-yl)-4-aminobenzoic acid
- N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
Uniqueness
4-{[N-(4,6-dimethylpyrimidin-2-yl)-beta-alanyl]amino}benzamide stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Its combination of a benzamide core with a pyrimidine ring through an alanyl group provides a versatile scaffold for further modifications and applications .
Properties
Molecular Formula |
C16H19N5O2 |
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Molecular Weight |
313.35 g/mol |
IUPAC Name |
4-[3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoylamino]benzamide |
InChI |
InChI=1S/C16H19N5O2/c1-10-9-11(2)20-16(19-10)18-8-7-14(22)21-13-5-3-12(4-6-13)15(17)23/h3-6,9H,7-8H2,1-2H3,(H2,17,23)(H,21,22)(H,18,19,20) |
InChI Key |
HOGUJHFZWMFZHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCC(=O)NC2=CC=C(C=C2)C(=O)N)C |
Origin of Product |
United States |
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